molecular formula C7H5BrClFO B2367056 3-Bromo-5-chloro-2-fluorobenzyl alcohol CAS No. 1809161-65-6

3-Bromo-5-chloro-2-fluorobenzyl alcohol

Cat. No.: B2367056
CAS No.: 1809161-65-6
M. Wt: 239.47
InChI Key: PUVCPOIRUHRROB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated benzyl alcohol, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-fluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 5-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: 3-Bromo-5-chloro-2-fluorobenzaldehyde or 3-Bromo-5-chloro-2-fluorobenzoic acid.

    Reduction: 3-Chloro-2-fluorobenzyl alcohol or 5-Chloro-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-2-fluorobenzyl alcohol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The halogen atoms enhance its reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-fluoroaniline
  • 3-Bromo-5-chloro-2-fluorobenzoic acid
  • 3-Chloro-2-fluorobenzyl alcohol

Uniqueness

3-Bromo-5-chloro-2-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it valuable in selective chemical reactions and specialized applications in research and industry.

Properties

IUPAC Name

(3-bromo-5-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVCPOIRUHRROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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